Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Description

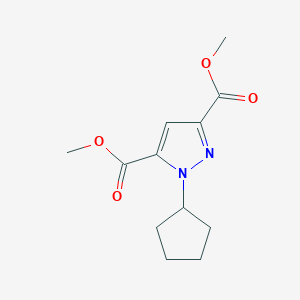

Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a cyclopentyl group attached to the pyrazole ring, and two ester groups at the 3 and 5 positions.

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

dimethyl 1-cyclopentylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)9-7-10(12(16)18-2)14(13-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

RTYTUEDZCNMYBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1C2CCCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with diethyl oxalate to yield the desired pyrazole compound. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as p-toluenesulfonic acid may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis.

3,5-Dimethylpyrazole: Commonly used as a ligand in coordination chemistry and as a blocking agent for isocyanates.

Uniqueness: Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate stands out due to its unique cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel bioactive molecules and specialty chemicals .

Biological Activity

Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with two ester groups at positions 3 and 5, and a cyclopentyl group at position 1. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives are known to interact with various enzymes, potentially acting as inhibitors. For instance, some studies have shown that pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

- Receptor Modulation : The compound may also modulate receptor activity, particularly in pathways related to pain and inflammation. This is evidenced by its potential anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activities

The biological activities associated with this compound include:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in cell cultures .

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections. Specific derivatives have been tested against pathogens like E. coli and Staphylococcus aureus, displaying notable efficacy .

- Anticancer Potential : Preliminary studies indicate that certain pyrazole derivatives may induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.